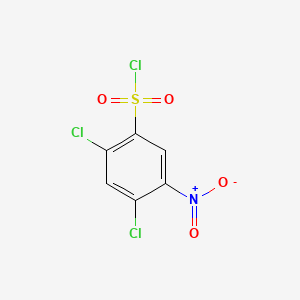

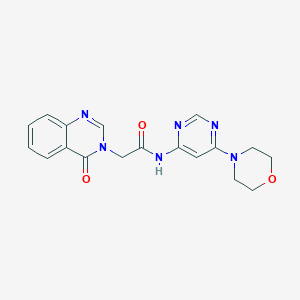

![molecular formula C20H21N3O4 B2664791 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 896373-24-3](/img/structure/B2664791.png)

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolin-4(3H)-ones are a class of organic compounds that have been the subject of extensive research due to their wide range of biological activities . They are characterized by a bicyclic structure consisting of a benzene ring fused to a quinazoline ring .

Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, and it does not require transition metals or external oxidants . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP, without the need for a metal catalyst .Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, fused to a benzene ring .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones often involves reactions such as annulation or condensation cyclization . These reactions can be promoted by various reagents and conditions, such as thiols or visible light irradiation .Aplicaciones Científicas De Investigación

Anticancer Potential

One of the significant applications of quinazoline derivatives is in cancer treatment. For instance, selective histone deacetylase 6 (HDAC6) inhibitors using quinazoline as the cap have been designed and synthesized, demonstrating potent selective inhibition for HDAC6 with low nanomolar antiproliferative effects against a panel of cancer cell lines. These compounds, including N-Hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide, have shown promising oral anticancer candidacy and potential for further investigation in the treatment of various cancers (Yang et al., 2016).

Anti-inflammatory and Analgesic Activities

Quinazoline derivatives have been explored for their anti-inflammatory and analgesic properties. Research has demonstrated that certain quinazoline compounds exhibit significant anti-inflammatory activity, comparable to or exceeding standard reference drugs. For instance, studies have synthesized and tested various 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, revealing compounds with notable analgesic and anti-inflammatory activities, highlighting the therapeutic potential of quinazoline derivatives in managing pain and inflammation without the pronounced ulcerogenic potential of conventional drugs (Alagarsamy et al., 2011).

Antiviral and Antimicrobial Effects

The synthesis of new quinazolin-4-ylamino methylphosphonates through microwave irradiation has been reported, with some of these compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests that quinazoline derivatives could serve as a basis for developing new antiviral agents (Luo et al., 2012).

Corrosion Inhibition

Quinazoline derivatives also find applications beyond pharmacology, such as in corrosion inhibition. Studies have investigated the corrosion inhibition ability of quinazoline compounds on mild steel in acidic media. These studies have shown that quinazoline derivatives can serve as excellent corrosion inhibitors, offering protection for mild steel surfaces and highlighting their potential utility in industrial applications (Kumar et al., 2020).

Direcciones Futuras

Research into quinazolin-4(3H)-ones is ongoing, with many potential applications in fields such as medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications.

Propiedades

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-27-15-10-8-14(9-11-15)13-21-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)22-20(23)26/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDCYSPTSSMRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2664717.png)

![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2664725.png)

![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride](/img/structure/B2664728.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2664730.png)